![molecular formula C3H5N3 B1297571 N'-cyanoethanimidamide CAS No. 56563-07-6](/img/structure/B1297571.png)
N'-cyanoethanimidamide
Overview
Description
N’-cyanoethanimidamide is a chemical compound with the molecular formula C3H5N3 and a molecular weight of 83.09190 . It is used in various chemical reactions and has several synonyms, including N-cyano-acetamidine and N-Cyan-acetimidin .
Synthesis Analysis
The synthesis of N’-cyanoethanimidamide involves several steps. The literature suggests that it can be synthesized from methyl n-cyanoa (CAS#:5652-84-6) and cyanamide (CAS#:420-04-2) or methyl ethanimidate (CAS#:14777-29-8) . The synthetic route involves complex chemical reactions, and the process is documented in the Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of N’-cyanoethanimidamide consists of three carbon atoms, five hydrogen atoms, and three nitrogen atoms . The exact structure can be determined using various spectroscopic techniques, but the details are not available in the current search results.Physical And Chemical Properties Analysis
N’-cyanoethanimidamide has a molecular weight of 83.09190 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current search results .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“N’-cyanoethanimidamide” plays a crucial role in the synthesis of nitrogen-containing heterocycles, which are a significant division of organic chemistry. These compounds are optimized for specific applications due to the presence and nature of the heteroatom .
Medicinal Chemistry
In medicinal chemistry, “N’-cyanoethanimidamide” derivatives are explored for their potential therapeutic properties. They are used in the design and development of new drugs, particularly targeting diseases where heterocyclic compounds show efficacy .
Industrial Applications
The industrial applications of “N’-cyanoethanimidamide” include its use as a precursor or intermediate in the manufacturing of various chemicals that require nitrogen heterocycles, such as dyes, pigments, and agrochemicals .
Antimicrobial Agents
“N’-cyanoethanimidamide” is instrumental in the synthesis of N-halamines, which are known for their antimicrobial properties. These compounds are used to inhibit the growth of harmful microorganisms, thus protecting against infectious diseases .
Chemical Biology
In chemical biology, “N’-cyanoethanimidamide” derivatives are utilized for the chemical synthesis of peptides and proteins, labeling of native proteins of interest, and structural analysis and functional manipulation of RNAs .
Organic Synthesis
This compound is also used in organic synthesis, particularly in reactions that require the introduction of a cyano group or an imidamide moiety. It serves as a versatile building block for various organic transformations .
Development of Coupling Reagents
“N’-cyanoethanimidamide” can be used to develop new coupling reagents that facilitate the joining of two separate chemical entities. This application is particularly valuable in the synthesis of complex organic molecules .
Heterocyclic Chemistry
Lastly, it finds application in heterocyclic chemistry, where it is used to create complex molecular structures that are prevalent in many natural products and pharmaceuticals .
properties
IUPAC Name |
N'-cyanoethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3(5)6-2-4/h1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZFHAKALPLYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336716 | |
Record name | N'-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyanoethanimidamide | |
CAS RN |
56563-07-6 | |
Record name | N'-cyanoethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.